Cas no 915133-40-3 (2-(3-bromophenyl)-2,2-difluoroethan-1-ol)

2-(3-bromophenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromophenyl)-2,2-difluoroethanol
- 2-(3-Bromophenyl)-2,2-difluoro-ethanol
- BBL103517
- STL557327
- 2-(3-Bromopheny)-2,2-difluoroethanol
- 2-(3-Bromophenyl)-2,2-difluoroethan-1-ol
- SCHEMBL2010029
- starbld0039337
- MS-20647
- MFCD28038795
- 915133-40-3
- AKOS025212452
- EN300-1928126
- 2-(3-bromophenyl)-2,2-difluoroethan-1-ol
-
- MDL: MFCD28038795
- インチ: 1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2
- InChIKey: CYKAKPQCSGHMAD-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])C(C([H])([H])O[H])(F)F
計算された属性
- せいみつぶんしりょう: 235.96483g/mol
- どういたいしつりょう: 235.96483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.2
2-(3-bromophenyl)-2,2-difluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B889187-250mg |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 96% | 250mg |
¥552.00 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B889187-10g |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 96% | 10g |
¥4,470.00 | 2022-09-29 | |
Enamine | EN300-1928126-0.25g |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 0.25g |
$748.0 | 2023-09-17 | ||
Enamine | EN300-1928126-10.0g |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1928126-10g |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 10g |
$3500.0 | 2023-09-17 | ||
Aaron | AR01KHMP-1g |
2-(3-Bromophenyl)-2,2-difluoroethanol |
915133-40-3 | 96% | 1g |
$220.00 | 2025-02-12 | |
A2B Chem LLC | BA34485-250mg |
2-(3-Bromophenyl)-2,2-difluoroethanol |
915133-40-3 | 96% | 250mg |
$93.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574563-250mg |
2-(3-Bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 98% | 250mg |
¥828.00 | 2024-04-25 | |
Enamine | EN300-1928126-1g |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 1g |
$813.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574563-100mg |
2-(3-Bromophenyl)-2,2-difluoroethan-1-ol |
915133-40-3 | 98% | 100mg |
¥460.00 | 2024-04-25 |
2-(3-bromophenyl)-2,2-difluoroethan-1-ol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-(3-bromophenyl)-2,2-difluoroethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 915133-40-3 and Product Name: 2-(3-bromophenyl)-2,2-difluoroethan-1-ol
The compound CAS No. 915133-40-3 corresponds to the chemical entity 2-(3-bromophenyl)-2,2-difluoroethan-1-ol, a molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, synthetic pathways, and the latest research findings that highlight its significance in modern drug discovery.
Chemically, 2-(3-bromophenyl)-2,2-difluoroethan-1-ol is characterized by a benzene ring substituted with a bromine atom at the 3-position and an alcohol functional group linked to a difluorinated ethyl chain. The presence of both bromine and fluorine atoms makes this compound an attractive scaffold for medicinal chemists, as these elements can modulate electronic properties and metabolic stability, which are crucial factors in drug design. The molecular structure also incorporates a chiral center at the carbon atom adjacent to the alcohol group, which opens up possibilities for stereoselective synthesis and optimization.
In terms of synthetic approaches, the preparation of 2-(3-bromophenyl)-2,2-difluoroethan-1-ol typically involves multi-step organic transformations. One common strategy involves the bromination of 3-bromobenzyl halides followed by protection of the alcohol moiety and subsequent introduction of the difluoroethyl group. Alternatively, fluorination reactions can be employed to introduce fluorine atoms at specific positions on the molecule. The use of palladium-catalyzed cross-coupling reactions has also been explored to construct the desired carbon-carbon bonds efficiently. These synthetic methodologies are continuously being refined to improve yield and selectivity, ensuring that researchers can access this compound in sufficient quantities for further investigation.
The biological significance of 2-(3-bromophenyl)-2,2-difluoroethan-1-ol has been explored in several recent studies. Its structural motif is reminiscent of known pharmacophores found in therapeutic agents targeting various diseases. For instance, the bromophenyl moiety is commonly observed in compounds with anti-inflammatory and anticancer properties, while the difluoroethyl group is often associated with enhanced bioavailability and metabolic stability. Preclinical studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors involved in signal transduction pathways relevant to neurological disorders.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 2-(3-bromophenyl)-2,2-difluoroethan-1-ol more accurately. Molecular docking simulations have been performed using various protein targets, including kinases and transcription factors, to identify potential therapeutic applications. These studies have revealed that modifications to the substituents on the benzene ring and the difluoroethyl chain can significantly alter the compound's interaction with biological targets. Such insights are invaluable for guiding the design of next-generation drug candidates with improved efficacy and reduced side effects.
The pharmacokinetic properties of 2-(3-bromophenyl)-2,2-difluoroethan-1-ol are also of great interest. Fluorinated compounds often exhibit favorable pharmacokinetic profiles due to their resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. This stability translates into prolonged half-lives and increased bioavailability, which are critical factors for drug development. Additionally, fluorine atoms can enhance binding interactions with biological targets by increasing lipophilicity and electronic effects. These attributes make 2-(3-bromophenyl)-2,2-difluoroethan-1-ol a promising candidate for further optimization into a lead compound for novel therapeutics.
In conclusion, CAS No. 915133-40-3 represents a structurally interesting molecule with significant potential in pharmaceutical research. The combination of bromine and fluorine substituents provides a versatile platform for drug discovery, while its chiral center offers opportunities for stereoselective development. Ongoing research efforts are focused on elucidating its biological activities and optimizing its pharmacokinetic properties through structural modifications. As our understanding of molecular interactions continues to evolve, compounds like 2-(3-bromophenyl)-2,2-difluoroethan-1-ol are likely to play an increasingly important role in the development of new medicines.
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